

Azide-PEG9-amido-C8-Boc molecular weight and formula

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Compound of Interest

Compound Name: Azide-PEG9-amido-C8-Boc

Cat. No.: B8106264

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In-Depth Technical Guide: Azide-PEG9-amido-C8-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Azide-PEG9-amido-C8-Boc**, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Azide-PEG9-amido-C8-Boc is a key building block in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker's composition, featuring a polyethylene glycol (PEG) spacer, an azide group for bioorthogonal conjugation, and a Boc-protected amine, is pivotal to its function.

The quantitative data for **Azide-PEG9-amido-C8-Boc** is summarized in the table below.

Property	Value
Molecular Weight	722.91 g/mol [1]
Molecular Formula	C ₃₄ H ₆₆ N ₄ O ₁₂ [1]
Exact Mass	722.4700 g/mol
Synonyms	9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester

Application in PROTAC Synthesis: An Experimental Overview

Azide-PEG9-amido-C8-Boc serves as a polyethylene glycol (PEG)-based linker for the synthesis of PROTACs. PROTACs are comprised of two distinct ligands connected by a linker; one ligand binds to a target protein (protein of interest or POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azide group on the linker is particularly useful for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. Specifically, the azide can react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is a cornerstone of modular PROTAC synthesis.

General Experimental Protocol: Synthesis of a PROTAC using Azide-PEG9-amido-C8-Boc via CuAAC

This protocol outlines a general procedure for conjugating an alkyne-modified ligand for a protein of interest (POI-alkyne) to **Azide-PEG9-amido-C8-Boc**, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- **Reaction Setup:** In a suitable reaction vessel, dissolve **Azide-PEG9-amido-C8-Boc** (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a solvent such as a DMF/water mixture or DMSO.

- **Catalyst Preparation:** Prepare a fresh solution of a copper(I) source. This can be achieved by reducing a copper(II) source like copper(II) sulfate with a reducing agent such as sodium ascorbate. A copper-chelating ligand (e.g., THPTA or TBTA) is often included to stabilize the copper(I) and improve reaction efficiency.
- **Reaction Execution:** Add the copper catalyst solution to the mixture of the azide linker and alkyne-ligand. The reaction is typically stirred at room temperature.
- **Monitoring and Workup:** Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Upon completion, the product can be purified using standard chromatographic methods.

Step 2: Boc Deprotection

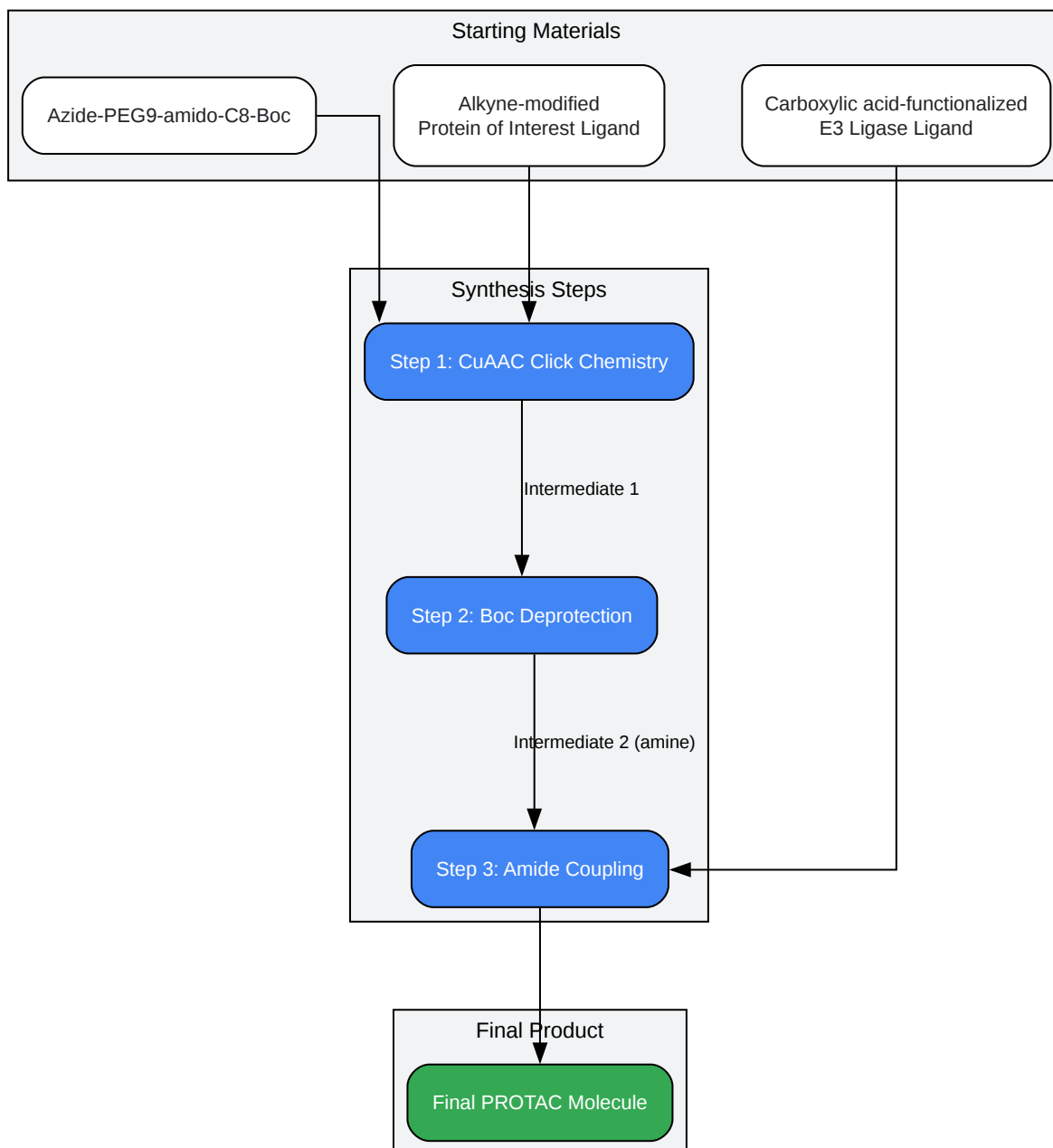
- **Acidic Cleavage:** The tert-butyloxycarbonyl (Boc) protecting group on the amido-C8 terminus is removed under acidic conditions. A common method is to dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
- **Workup:** After the reaction is complete, the acid is removed, typically by evaporation under reduced pressure, to yield the deprotected amine.

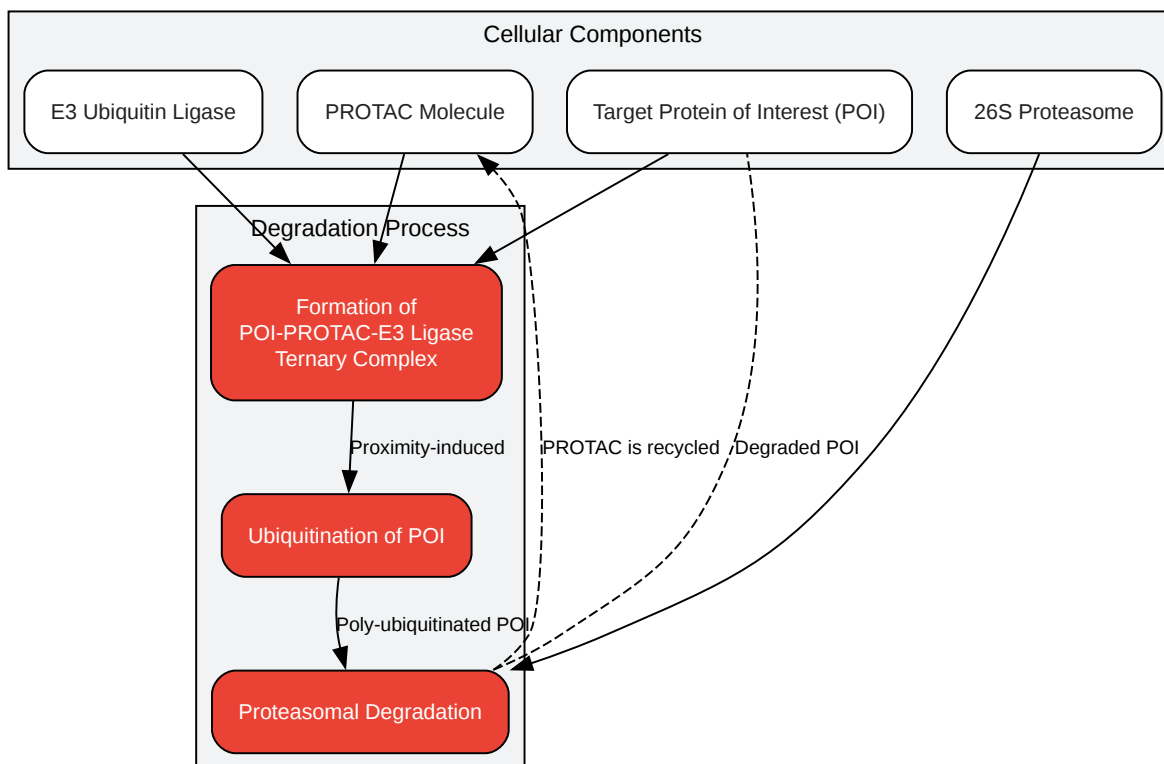
Step 3: Amide Coupling to E3 Ligase Ligand

- **Activation:** The carboxylic acid group on the E3 ligase ligand is activated to facilitate amide bond formation. Common activating agents include HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
- **Coupling:** The deprotected amine from Step 2 is added to the activated E3 ligase ligand.
- **Purification:** The final PROTAC product is purified using methods such as preparative HPLC to ensure high purity for biological evaluation.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of a PROTAC molecule utilizing **Azide-PEG9-amido-C8-Boc**.





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References

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